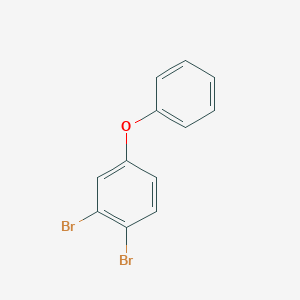

3,4-Dibromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUJFDKVPDCZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477015 | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-59-1 | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dibromodiphenyl Ethers

Overview of Established Synthetic Pathways for Polybrominated Diphenyl Ethers

The synthesis of polybrominated diphenyl ethers generally follows a few established chemical pathways. These methods are designed to either brominate a diphenyl ether core or construct the ether linkage between two pre-brominated benzene (B151609) rings.

One of the most fundamental methods is the direct bromination of diphenyl ether . This process involves treating diphenyl ether with bromine, often in a solvent like carbon disulfide or glacial acetic acid. google.comgoogle.com However, this approach typically yields a complex mixture of PBDE congeners with varying numbers and positions of bromine atoms. google.com Controlling the reaction to produce a specific isomer, such as 3,4-dibromodiphenyl ether, is exceptionally difficult due to the activating nature of the ether group, which directs bromination to multiple positions on the aromatic rings.

A more controlled and widely used method for creating specific, unsymmetrical PBDEs is the Ullmann condensation (also known as Ullmann ether synthesis). wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of a phenol (B47542) (or a phenoxide) with an aryl halide. wikipedia.orgorganic-chemistry.orgarkat-usa.org To synthesize a specific dibromodiphenyl ether, one could react a bromophenol with a bromobenzene (B47551) or a dibromophenol with benzene, although the latter is less common. The classic Ullmann reaction often required harsh conditions, including high temperatures (frequently over 210°C) and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org Modern advancements have introduced soluble copper catalysts with ligands such as diamines and acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org

Another significant pathway involves the coupling of bromophenols with symmetrical brominated diphenyliodonium (B167342) salts . This method has proven highly useful for synthesizing a wide range of PBDE congeners, including those with higher degrees of bromination.

The selection of a synthetic pathway depends on the desired congener, the availability of starting materials, and the required purity of the final product. For research purposes, where high purity of a single congener is paramount, the Ullmann condensation or related coupling reactions are generally preferred over direct bromination.

Table 1: Comparison of General Synthetic Pathways for PBDEs

| Synthetic Pathway | Description | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Electrophilic aromatic substitution on the diphenyl ether molecule. | Diphenyl ether, Bromine (Br₂), Solvent (e.g., CS₂, CH₃COOH) | Simple, inexpensive starting materials. | Produces complex mixtures of congeners and isomers; poor selectivity. google.com |

| Ullmann Condensation | Copper-catalyzed coupling of a phenol with an aryl halide to form the ether linkage. | Phenol/phenoxide, Aryl halide, Copper catalyst (Cu, Cu(I) salts) | Good control for creating specific, unsymmetrical congeners. wikipedia.orgorganic-chemistry.org | Traditionally requires harsh conditions (high temp.); catalyst can be expensive. wikipedia.org |

| Diphenyliodonium Salt Coupling | Coupling reaction between a bromophenol and a brominated diphenyliodonium salt. | Bromophenol, Diphenyliodonium salt | Effective for synthesizing a wide variety of congeners, including highly brominated ones. | Requires synthesis of the iodonium (B1229267) salt precursor. |

Challenges and Advancements in Congener-Specific Synthesis of Dibromodiphenyl Ethers

The synthesis of individual PBDE congeners, particularly less common isomers like this compound, presents significant challenges that have spurred advancements in synthetic chemistry. There are 209 possible PBDE congeners, and obtaining pure analytical standards for each is a major hurdle for environmental and toxicological science. wikipedia.org

Challenges:

Control of Isomer Formation: The primary challenge in PBDE synthesis is achieving regioselectivity—the ability to place bromine atoms at specific positions on the two phenyl rings. During direct bromination of diphenyl ether, the ether linkage activates the ortho and para positions, leading to a mixture of products that are difficult and costly to separate. For instance, uncatalyzed bromination of diphenyl ether yields primarily monobrominated products and only a small fraction of dibromo derivatives, which themselves are a mix of isomers. google.com

Lack of Documented Procedures: While general methods like the Ullmann condensation are well-established, specific, optimized protocols for the synthesis of every possible congener are not readily available in scientific literature. This is particularly true for congeners that are not prevalent in commercial mixtures, such as this compound. Researchers often need to develop and optimize synthetic routes based on the general principles of known reactions.

Purification: The structural similarity of PBDE isomers makes their separation and purification challenging. Products from non-specific reactions require extensive chromatographic separation to isolate a single congener with the high purity (>95%) required for use as an analytical standard. nih.gov

Advancements: Despite these challenges, advancements in synthetic organic chemistry have improved the ability to produce specific congeners.

Ligand-Accelerated Catalysis: Modern Ullmann-type reactions have been improved by the development of new catalyst systems. The use of specific ligands for the copper catalyst can lower the reaction temperature and improve yields, making the synthesis more efficient and applicable to a wider range of starting materials. wikipedia.org

Strategic Pathway Design: A key advancement is the strategic application of established reactions. For the theoretical synthesis of this compound via an Ullmann condensation, a chemist could choose between two primary routes:

Coupling 4-bromophenol (B116583) with 1,2-dibromobenzene.

Coupling 3,4-dibromophenol (B166983) with bromobenzene. The choice would depend on the relative reactivity of the starting materials and the potential for side reactions. This strategic approach allows for the targeted synthesis of a specific ether linkage and substitution pattern.

Synthesis of Labeled Congeners: A significant advancement for environmental fate studies is the synthesis of isotopically labeled PBDEs, for example with Carbon-14. This allows researchers to trace the movement and transformation of specific congeners in complex environmental matrices like soil, which is difficult to achieve with non-labeled compounds. soilwise-he.eu

Strategies for the Preparation of Brominated Diphenyl Ether Metabolites and Transformation Products

Understanding the environmental and biological fate of PBDEs requires access to their metabolic and transformation products, primarily hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. These compounds can be formed in the environment through biotic or abiotic processes and can also be products of metabolism in organisms. wikipedia.org

The preparation of these compounds for research purposes often involves two main strategies: direct synthesis or derivatization of existing compounds.

Direct Synthesis: Similar to the synthesis of parent PBDEs, OH-PBDEs and MeO-PBDEs can be prepared using coupling reactions. For example, an Ullmann condensation can be adapted by using a brominated methoxyphenol or a benzenediol derivative as a starting material to introduce the hydroxyl or methoxy (B1213986) group into the final structure. This approach provides a direct route to obtaining pure standards of specific metabolites.

Chemical Derivatization: Derivatization is a common and crucial strategy, particularly for the analysis of hydroxylated PBDEs. OH-PBDEs are polar and can be difficult to analyze using gas chromatography (GC), a standard technique for PBDE analysis. Derivatization converts the polar hydroxyl group (-OH) into a less polar ether or silyl (B83357) ether group, which improves the compound's volatility and chromatographic behavior.

Common derivatization techniques include:

Silylation: Reacting the OH-PBDE with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This is a widely used method for preparing OH-PBDEs for GC-Mass Spectrometry (GC-MS) analysis.

Methylation: Converting the hydroxyl group to a methoxy group using a methylating agent like diazomethane. This transforms the OH-PBDE into its corresponding MeO-PBDE analogue.

These derivatization reactions not only facilitate analysis but are also a method of "preparing" a transformation product (a silyl ether derivative) that is stable and suitable for instrumental detection. The selection of the derivatization agent and reaction conditions (e.g., temperature, time, solvent) must be optimized to ensure complete conversion without degradation of the analyte.

Table 2: Common Derivatization Agents for OH-PBDEs

| Agent | Abbreviation | Derivative Formed | Purpose/Advantage |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility for GC analysis; creates a stable derivative. |

| Diazomethane | CH₂N₂ | Methyl ether (MeO-PBDE) | Converts OH-PBDE to its methoxy analogue; useful for structural confirmation. |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl ester | Creates an electrophilic derivative suitable for electron capture detection. |

| Pentafluorobenzoyl bromide | PFB-Br | Pentafluorobenzoyl ester | Used for creating derivatives with high sensitivity in certain detectors. |

Environmental Distribution and Transport Dynamics of Dibromodiphenyl Ethers

Partitioning and Distribution Across Environmental Compartments

The physical and chemical properties of dibromodiphenyl ethers, particularly their low water solubility and lipophilic nature, govern their partitioning and distribution in the environment. inchem.org These characteristics lead to their accumulation in solid matrices over aqueous ones.

PBDEs, including lower-brominated congeners, are detected globally in soil, water, and sediment. nih.govnih.gov Due to their hydrophobicity, PBDEs tend to partition from the water column and accumulate in sediment, which acts as a primary environmental sink. environment-agency.gov.ukresearchgate.net Concentrations in sediment are therefore often significantly higher than in the overlying water. researchgate.net

Contamination levels can vary widely depending on proximity to sources such as manufacturing facilities, e-waste recycling sites, and wastewater treatment plant outfalls. inchem.orgresearchgate.net For instance, high concentrations have been recorded in sediments near industrial zones, while lower but still detectable levels are found in more remote locations. inchem.org Studies have documented the presence of various PBDE congeners in all three matrices. In a study of an urban artificial lake, total concentrations of nine PBDE congeners (Σ9PBDEs) in sediments ranged from 3.9 to 19 ng/g dry weight (dw), with higher levels linked to effluent from wastewater treatment plants. researchgate.net Another study in the Vaal River catchment found concentrations of seven BDE congeners (Σ7BDEs) in sediments ranging from 20 to 78 ng g−1 dw. researchgate.net In surface waters around Beijing, penta-BDE congeners (BDE-99 and BDE-100) were found to be dominant. researchgate.net PBDEs may also be found in soil as a result of the land application of contaminated sewage sludge. environment-agency.gov.uk

| Matrix | PBDE Congeners | Concentration Range | Location | Source |

|---|---|---|---|---|

| Sediment | Σ9PBDEs | 3.9 - 19 ng/g dw | Paranoá Lake, Brazil | researchgate.net |

| Sediment | Σ7BDEs | 20 - 78 ng/g dw | Vaal River, South Africa | researchgate.net |

| Sediment | Not specified | Up to 1 g/kg | Near a manufacturing facility | inchem.org |

| Surface Water | Penta-BDEs (BDE-99, BDE-100) | Dominant congeners | Beijing, China | researchgate.net |

The strong tendency of dibromodiphenyl ethers to bind to solids is a key factor in their environmental distribution. As hydrophobic compounds, they exhibit a high affinity for organic carbon and particulate matter in soil and sediment. environment-agency.gov.uknih.govhuji.ac.il This process, known as sorption, effectively removes the compounds from the aqueous phase and sequesters them in solid matrices.

Research using 4,4'-dibromodiphenyl ether (BDE-15) as a model for PBDEs shows a high sorption affinity to soils. nih.govhuji.ac.il The sorption is often irreversible, leading to the potential for long-term accumulation in the topsoil layer. nih.gov Humin, a key component of soil organic matter, has been identified as a major sorbent for PBDEs, exhibiting a significantly higher organic carbon-normalized sorption coefficient (Koc) than bulk soils. nih.govhuji.ac.il This strong binding to soil and sediment particles means that PBDEs are less likely to leach into groundwater but can be transported to aquatic systems through runoff of contaminated soil particles. environment-agency.gov.ukepa.gov

Atmospheric Transport and Long-Range Environmental Dispersion

The atmosphere serves as a significant pathway for the global distribution of PBDEs, allowing them to reach remote regions far from their original sources. environment-agency.gov.uk

The degree of bromination on the diphenyl ether molecule significantly influences its potential for atmospheric transport. nih.govhelcom.fi Generally, lower-brominated congeners, such as dibromodiphenyl ethers, are more volatile than their more heavily brominated counterparts. helcom.fi This higher volatility allows them to exist more readily in the gaseous phase of the atmosphere.

In contrast, higher-brominated PBDEs, like decabromodiphenyl ether (BDE-209), have lower vapor pressures and are more likely to be associated with atmospheric particles. nih.govhelcom.fi This partitioning between the gas and particle phases affects transport dynamics. Particle-bound compounds are subject to deposition and washout from the atmosphere, which can limit their long-range transport potential compared to gaseous compounds. nih.govhelcom.fi However, field measurements confirm that even heavier PBDEs are present in remote areas like the Arctic, suggesting that particle-bound transport is still an effective mechanism for long-range dispersion. helcom.fiacs.org Studies comparing PBDEs have shown that lower-brominated congeners may originate from secondary sources through air-surface exchange, similar to PCBs, while highly brominated congeners are more associated with primary sources. nih.gov

| Property | Lower-Brominated PBDEs (e.g., Di-BDEs) | Higher-Brominated PBDEs (e.g., Deca-BDE) | Source |

|---|---|---|---|

| Volatility | Higher | Lower | helcom.fi |

| Atmospheric Phase | Predominantly Gaseous | Predominantly Particle-Bound | nih.gov |

| Transport Potential | Higher potential for gaseous long-range transport | Transport primarily via particles; subject to deposition | nih.govhelcom.fi |

| Primary Sources | May originate from secondary sources (air-surface exchange) | Associated with primary emission sources | nih.gov |

Bioaccumulation and Trophic Transfer Processes

Dibromodiphenyl ethers and other PBDEs are known to bioaccumulate in organisms and biomagnify through food webs. nih.govenvironment-agency.gov.uk Their persistence and lipophilicity drive their uptake and retention in the tissues of living organisms.

The primary mechanism for the accumulation of PBDEs in biota is their lipophilic ("fat-loving") nature. environment-agency.gov.ukservice.gov.uk These compounds have low water solubility and high lipid solubility, causing them to partition from the surrounding environment (water, sediment) into the fatty tissues of organisms. environment-agency.gov.ukservice.gov.uk This process is known as bioconcentration.

| Organism Type | PBDE Congeners | Concentration Range (lipid weight) | Location | Source |

|---|---|---|---|---|

| Invertebrates and Fish | ΣPBDEs | 6.2 - 208 ng/g | Pearl River Estuary, China | nih.gov |

| Polar Marine Organisms | ΣPBDEs | 0.06 - 31 ng/g | Antarctica | nih.gov |

| Polar Marine Organisms | ΣPBDEs | 0.33 - 16 ng/g | Arctic | nih.gov |

| Freshwater Biota | ΣPBDEs | 2.36 - 85.81 ng/g | Yangtze River Delta, China | nih.gov |

Degradation Pathways and Transformation Kinetics of Dibromodiphenyl Ethers

Biotransformation and Biodegradation Mechanisms

Microorganisms play a critical role in the environmental fate of 3,4-DBDE, primarily through processes that occur under anaerobic and aerobic conditions.

Anaerobic Microbial Degradation

Under anaerobic conditions, such as those found in deep sediments and certain contaminated soils, microbial communities can transform 3,4-DBDE. The primary mechanism is reductive debromination, a process analogous to the abiotic pathway but mediated by specific microorganisms.

Microbial Reductive Debromination Processes

Microbial reductive debromination, also known as organohalide respiration, involves the removal of bromine atoms, with the PBDE serving as a terminal electron acceptor. This process occurs in a stepwise fashion. For 3,4-DBDE, the degradation would proceed via the removal of one bromine atom to form a monobromodiphenyl ether, followed by the removal of the second bromine to yield the fully debrominated diphenyl ether.

Studies on various PBDE congeners have shown that anaerobic microbial cultures preferentially remove meta and para bromines. nih.gov This suggests that the anaerobic degradation of 3,4-DBDE would likely produce 4-monobromodiphenyl ether and 3-monobromodiphenyl ether, which are then further debrominated to diphenyl ether. berkeley.eduresearchgate.net The conversion of 4,4'-dibromodiphenyl ether (BDE-15) to 4-monobromodiphenyl ether (BDE-3) and then to diphenyl ether has been demonstrated in anaerobic bioreactors, indicating that complete debromination is achievable. berkeley.eduresearchgate.net

Characterization of Key Microbial Strains and Consortia Involved (e.g., Dehalococcoides species)

The capacity for organohalide respiration is not widespread among microorganisms and is often carried out by specialized bacteria. The genus Dehalococcoides is paramount in the reductive dehalogenation of many chlorinated and brominated aromatic pollutants. nih.govwikipedia.org Strains of Dehalococcoides mccartyi have been identified in microbial consortia that effectively debrominate a range of PBDEs. researchgate.net These organisms are strict anaerobes that utilize hydrogen as an electron donor and organohalides as electron acceptors for energy conservation and growth. wikipedia.org

The genomes of Dehalococcoides strains contain multiple genes encoding reductive dehalogenase enzymes (RDases), which are the key catalysts in this process. nih.gov The presence of different RDases allows a single strain to dehalogenate a wide variety of compounds, including PBDEs. While Dehalococcoides are key players, they typically exist within complex microbial consortia. Other bacteria in these communities, such as fermenters and acetogens, play crucial roles by producing the necessary electron donor (hydrogen) and essential nutrients. nih.gov Other genera implicated in dehalogenating activities or found in consortia capable of degrading PBDEs include Dehalobacter, Desulfitobacterium, and Sulfurospirillum. berkeley.edu

Table 2: Key Microorganisms in Anaerobic Debromination of PBDEs

| Genus | Role | Key Characteristics |

|---|---|---|

| Dehalococcoides | Primary degrader | Obligate organohalide-respiring bacteria; utilizes H₂ as an electron donor. |

| Dehalobacter | Potential degrader | Known to dehalogenate a variety of organohalides. |

| Desulfitobacterium | Potential degrader | Versatile anaerobes capable of organohalide respiration. |

Aerobic Microbial Degradation Pathways

In oxygen-rich environments, different microbial degradation pathways for 3,4-DBDE are possible. Unlike anaerobic degradation, which primarily involves the removal of bromine atoms, aerobic pathways often involve the oxygenase-mediated attack on the aromatic rings, leading to hydroxylation and potential cleavage of the ether bond.

Studies have shown that certain aerobic bacteria can transform lower-brominated PBDEs. For instance, strains of Sphingomonas have been found to degrade mono- and di-brominated diphenyl ethers. nih.gov More robust PCB-degrading bacteria, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have demonstrated the ability to transform a wider range of PBDEs, from mono- to hexa-BDEs. acs.org

The aerobic degradation of PBDEs is typically initiated by dioxygenase or monooxygenase enzymes, which incorporate one or two oxygen atoms into the aromatic ring, forming hydroxylated intermediates. acs.orgmdpi.com For 3,4-DBDE, this could lead to the formation of various brominated catechols or hydroxylated diphenyl ethers. These intermediates can then undergo ether bond cleavage, followed by further degradation and ring opening, eventually leading to mineralization. iwaponline.comnih.gov In some cases, aerobic debromination can occur, with bacteria stoichiometrically releasing bromide ions. acs.org White-rot fungi, such as Phanerochaete chrysosporium, have also been shown to degrade PBDEs aerobically, using extracellular enzymes like lignin (B12514952) peroxidases to generate hydroxylated metabolites. nih.govnih.gov

2 Degradation and Transformation of 3,4-Dibromodiphenyl Ether

The environmental fate of this compound (3,4-DBDE), a member of the polybrominated diphenyl ether (PBDE) family, is dictated by various transformation processes. These processes, driven by biological organisms and abiotic environmental factors, lead to the breakdown of the parent compound into various metabolites. The primary degradation pathways involve the enzymatic removal of bromine atoms (debromination) and the addition of hydroxyl groups (hydroxylation), resulting in the formation of hydroxylated and subsequently methoxylated byproducts. The efficiency and kinetics of these transformations vary significantly between biotic and abiotic systems. Due to the limited specific research on the 3,4-DBDE isomer, this analysis often draws upon data from closely related dibromodiphenyl ether congeners, such as 4,4'-dibromodiphenyl ether (BDE-15), to infer its likely behavior.

1 Enzymatic Debromination and Hydroxylation Reactions

The biotransformation of dibromodiphenyl ethers is primarily initiated by enzymatic reactions within microorganisms and higher organisms. These reactions alter the structure of the molecule, typically making it more water-soluble and facilitating further breakdown or excretion.

Hydroxylation: In aerobic environments, and within higher organisms like fish and mammals, the primary enzymatic attack is hydroxylation. This reaction is mediated by cytochrome P450 monooxygenases (CYP450), a diverse family of enzymes responsible for metabolizing a wide range of foreign compounds. The CYP450 system inserts an oxygen atom into a carbon-hydrogen bond on the aromatic ring, forming a hydroxylated metabolite (OH-PBDE). Studies on similar congeners, like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that specific enzymes, such as human CYP2B6, are particularly effective at metabolizing PBDEs into various hydroxylated forms. For dibromodiphenyl ethers, this process can lead to the formation of mono-, di-, and tri-hydroxylated derivatives. For example, the bacterium Sphingomonas sp. SS33 has been shown to transform 4,4'-dibromodiphenyl ether into hydroxylated products, including 2',3'-dihydroxy-4,4'-dibromodiphenyl ether.

2 Formation of Biotransformation Products (e.g., hydroxylated and methoxylated PBDEs)

The initial enzymatic reactions give rise to a suite of biotransformation products, primarily hydroxylated and methoxylated PBDEs. These metabolites have gained significant attention as they can be more toxic and hormonally active than the original PBDE congeners.

Hydroxylated PBDEs (OH-PBDEs): As described above, OH-PBDEs are direct products of CYP450-mediated metabolism. The position of hydroxylation on the phenyl rings can vary, leading to numerous different isomers. These metabolites have been detected in wildlife and humans, indicating that biotransformation of PBDEs is a widespread phenomenon. For instance, the metabolism of 4,4'-dibromodiphenyl ether can yield products like 4-bromophenol (B116583) and 4-bromocatechol, indicating the cleavage of the ether bond following initial hydroxylation.

Methoxylated PBDEs (MeO-PBDEs): Hydroxylated PBDEs can undergo a further biotransformation step known as O-methylation, where a methyl group is added to the hydroxyl group, forming a methoxy (B1213986) group (-OCH₃). This reaction is catalyzed by enzymes such as catechol-O-methyltransferases (COMTs). MeO-PBDEs are also found as natural products in marine environments, produced by organisms like sponges and algae. However, their presence in organisms in non-marine environments is often linked to the biotransformation of anthropogenic PBDEs. The interconversion between OH-PBDEs and MeO-PBDEs is an active area of research, with studies showing that MeO-PBDEs can also be demethylated back to OH-PBDEs.

The table below summarizes the key biotransformation products resulting from the degradation of dibromodiphenyl ethers, based on studies of representative congeners.

| Parent Compound | Transformation Process | Key Enzymes/Conditions | Resulting Products |

| Dibromodiphenyl Ether | Reductive Debromination | Anaerobic Bacteria | Monobromodiphenyl ether, Diphenyl ether |

| Dibromodiphenyl Ether | Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated dibromodiphenyl ethers (OH-DBDEs) |

| OH-DBDEs | O-methylation | Catechol-O-methyltransferase (COMT) | Methoxylated dibromodiphenyl ethers (MeO-DBDEs) |

| MeO-DBDEs | O-demethylation | Cytochrome P450 (CYP) | Hydroxylated dibromodiphenyl ethers (OH-DBDEs) |

3 Comparative Analysis of Degradation Rates and Pathways Across Biotic and Abiotic Processes

The degradation of this compound occurs through both biological (biotic) and non-biological (abiotic) processes, with distinct pathways and reaction rates. The primary abiotic process for PBDEs in the environment is photodegradation, driven by ultraviolet (UV) light from the sun.

Biotic Degradation: As discussed, microbial degradation is a key biotic pathway. Under anaerobic conditions, the rate-limiting step for the degradation of 4,4'-dibromodiphenyl ether (BDE-15) is its initial conversion to 4-monobromodiphenyl ether. nih.gov Once formed, the subsequent degradation of the monobrominated ether to diphenyl ether occurs more readily. nih.gov In soil environments, the degradation can be slow; one study observed that approximately 40% of added BDE-15 was degraded over 180 days. The half-lives of PBDEs in biotic systems are highly variable, depending on the specific congener, the microbial community present, and environmental conditions, but they can range from months to years.

Abiotic Degradation (Photodegradation): Photodegradation in organic solvents or water involves the cleavage of the carbon-bromine bond by UV radiation, leading to reductive debromination. nih.gov This process generates less-brominated PBDEs and, ultimately, diphenyl ether. nih.gov Photodegradation rates are typically much faster than microbial degradation rates under optimal conditions (e.g., in clear surface waters or in organic solvents exposed to direct sunlight). The half-lives for photodegradation can be on the order of hours to days. For example, the photochemical degradation of BDE-15 in organic and aqueous solvent systems under 300 nm UV light proceeds via homolytic C-Br bond cleavage. nih.gov Unlike some biotic pathways, abiotic photodegradation of BDE-15 did not show evidence of C-O ether bond cleavage or the formation of hydroxylated or methoxylated products. nih.gov

The following table provides a comparative overview of the degradation rates and characteristics for dibromodiphenyl ethers across different processes, using BDE-15 as a representative compound.

| Degradation Process | System / Medium | Key Pathway | Observed Rate / Half-Life | Products |

| Biotic | Anaerobic microbial reactor | Reductive Debromination | Rate-limiting step is the first debromination. nih.gov | 4-Bromodiphenyl ether, Diphenyl ether nih.gov |

| Biotic | Soil | Microbial Degradation | ~40% degradation in 180 days. | Not specified |

| Abiotic | Organic/Aqueous Solvents | Photodegradation (300 nm UV) | Half-lives typically in hours to days. | Debrominated products (e.g., 4-BDE, DE) nih.gov |

Computational and Theoretical Modeling of Dibromodiphenyl Ether Behavior

Quantum Chemical Methods for Molecular Structure and Reactivity Studies

Quantum chemical methods are used to investigate the electronic structure and geometry of molecules, which in turn determine their chemical reactivity. mdpi.com Density Functional Theory (DFT) has emerged as a particularly popular and versatile method in this field for many-body systems such as atoms and molecules. wikipedia.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely applied to determine the properties of molecules and materials. wikipedia.orgnih.gov In the context of 3,4-Dibromodiphenyl ether, DFT is instrumental in performing conformational analysis to identify the most stable three-dimensional structures of the molecule. This involves calculating the total energy for different spatial arrangements, particularly the dihedral angle between the two phenyl rings. The conformer with the lowest energy is the most stable and likely to be the most abundant.

DFT calculations provide detailed geometric parameters, such as bond lengths and angles, and energetic information, including the relative energies of different conformers. nih.govmdpi.com This information is crucial for understanding the molecule's stability and how it interacts with other molecules in biological and environmental systems. For instance, DFT can be used to model the interaction between 3,4-DBDE and a surface, like granular activated carbon, revealing that van der Waals and π–π interactions are dominant. mdpi.com

Table 1: Illustrative DFT Energetics for 3,4-DBDE Conformers This table is illustrative, demonstrating the type of data generated from DFT calculations.

| Conformer | Dihedral Angle (Phenyl Ring 1 - Phenyl Ring 2) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | 30° | 0.00 | Most Stable |

| B | 60° | +1.5 | Less Stable |

| C | 90° (Perpendicular) | +3.2 | Least Stable |

| D | 0° (Planar) | +5.0 | Unstable (Steric Hindrance) |

DFT is also a powerful tool for predicting the reactivity of 3,4-DBDE, particularly its degradation through debromination. Reductive debromination is a key environmental degradation process for polybrominated diphenyl ethers (PBDEs). mdpi.com Theoretical studies using DFT can elucidate the mechanism of this reaction, for example, in the presence of nanoscale zerovalent iron (nZVI). mdpi.com

By calculating the electronic structure of the 3,4-DBDE molecule and its anionic form (after accepting an electron), researchers can predict which carbon-bromine (C-Br) bond is most likely to break. mdpi.com The elongation of a specific C-Br bond in the calculated equilibrium structure of the anion indicates the most susceptible position for debromination. mdpi.com For PBDEs, theoretical calculations have shown a general debromination preference in the order of meta > ortho > para positions. mdpi.com

Furthermore, DFT calculations can determine reaction kinetic parameters. The energy of the lowest unoccupied molecular orbital (LUMO) and adiabatic electron affinities, calculated via DFT, have been shown to correlate strongly with experimental debromination reaction rate constants. mdpi.comnih.gov A lower LUMO energy generally corresponds to a faster reaction rate, providing evidence for an electron transfer mechanism in the debromination process. mdpi.com

Table 2: Predicted Reactivity of Bromine Positions in 3,4-DBDE Based on general findings for unsymmetrical di-BDEs from theoretical studies.

| Bromine Position | Predicted Susceptibility to Reductive Debromination | Associated Molecular Descriptor (Example) |

|---|---|---|

| meta (C-3) | High | Lower activation energy barrier |

| para (C-4) | Low | Higher activation energy barrier |

Environmental Fate Modeling and Transport Prediction

To assess the environmental impact of 3,4-DBDE, models are used to predict its transport and partitioning among different environmental media such as air, water, soil, and sediment. tetratech.comepa.gov These models are essential for understanding the chemical's persistence, potential for long-range transport, and ultimate fate. nih.gov

Multimedia mass balance models are computational tools that describe the fate and concentration of chemicals in the environment. lbl.gov These models divide the environment into a series of interconnected, homogeneous compartments (e.g., air, water, soil, vegetation). lbl.goveolss.net By solving a set of mass balance equations, these models can predict the distribution and concentration of a chemical, like 3,4-DBDE, under various emission scenarios. eolss.net

The models account for key processes including:

Inter-compartmental transport : Processes like atmospheric deposition and volatilization from water.

Intra-compartmental transport : Advection within air or water currents.

Degradation : Chemical breakdown in different media. cefic-lri.org

For PBDEs, multimedia models indicate that these compounds tend to partition largely to organic carbon in soil and sediment. nih.govresearchgate.net The persistence of the chemical is therefore strongly dependent on the degradation rates within these media. nih.gov The models can be used to estimate the fraction of the chemical that might be available for long-range atmospheric transport versus the fraction that is sequestered in soil or sediment. nih.gov

Fugacity models are a specific and widely used class of multimedia mass balance models. ulisboa.pt The concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to define the partitioning equilibrium between different environmental compartments. ulisboa.pt When the fugacity of a chemical is equal in two adjacent compartments (e.g., air and water), there is no net diffusive movement between them. eolss.net

There are several levels of fugacity models with increasing complexity:

Level I : Describes the equilibrium distribution of a fixed amount of chemical in a closed environment. eolss.net

Level II : Includes processes like advection and degradation at a steady state. eolss.net

Level III : Considers a non-equilibrium, steady-state system where the chemical is continuously released, allowing for the prediction of concentrations in each compartment. cefic-lri.orgulisboa.pt

Level IV : A dynamic, non-steady-state model that can simulate how concentrations change over time in response to varying emissions. cefic-lri.org

For a compound like 3,4-DBDE, a fugacity model would use its specific physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient K_OW) to calculate its fugacity capacity in each medium and predict its environmental distribution. researchgate.net These models have been successfully applied to assess the fate of various PBDE congeners in specific regions.

Table 3: Key Input Parameters for Fugacity Modeling of 3,4-DBDE

| Parameter | Description | Influence on Environmental Partitioning |

|---|---|---|

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Higher values lead to greater partitioning into the air. |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Higher solubility leads to greater partitioning into the water compartment. |

| Octanol-Water Partition Coefficient (K_OW) | Ratio of a chemical's concentration in octanol vs. water at equilibrium. | High K_OW indicates a tendency to sorb to organic matter in soil and sediment. researchgate.net |

| Octanol-Air Partition Coefficient (K_OA) | Ratio of a chemical's concentration in octanol vs. air at equilibrium. | High K_OA suggests partitioning from the air onto organic surfaces like vegetation. |

| Henry's Law Constant | Air-water partition coefficient. | Determines the tendency of the chemical to move between air and water. |

Comparative Research on Dibromodiphenyl Ether Isomers and Broader Pbde Congeners

Structure-Activity Relationships in Environmental Transformation and Fate

The environmental transformation and ultimate fate of polybrominated diphenyl ethers (PBDEs) are intrinsically linked to their molecular structure, specifically the number and position of bromine atoms on the diphenyl ether backbone. This relationship dictates the physicochemical properties of each congener, which in turn governs its partitioning in the environment and its susceptibility to degradation.

Generally, the degree of bromination is a primary determinant of a congener's behavior. Lower-brominated congeners, such as dibromodiphenyl ethers, are relatively more water-soluble and volatile compared to their highly brominated counterparts like decabromodiphenyl ether (DecaBDE). inchem.orgcanada.ca Conversely, higher-brominated congeners exhibit lower vapor pressures and are more lipophilic, leading them to adsorb strongly to organic matter in soil and sediments. epa.govnih.govdiva-portal.org This partitioning behavior means that less brominated PBDEs have a greater potential for atmospheric transport, while more heavily brominated ones tend to accumulate in terrestrial and aquatic sediments. nih.govresearchgate.net

The persistence of PBDEs is also a function of their structure. The carbon-bromine (C-Br) bonds in PBDEs are weaker than the carbon-chlorine (C-Cl) bonds found in similar pollutants like PCBs, making them somewhat more susceptible to degradation. nih.gov Key environmental transformation pathways include photodegradation (breakdown by sunlight) and microbial debromination, which is particularly significant in anaerobic (oxygen-free) environments like deep sediments. nih.govresearchgate.net Through reductive debromination, highly brominated congeners can be transformed into less brominated, and often more bioavailable, forms. nih.govenvironment-agency.gov.uk This process makes environmental reservoirs of DecaBDE a potential long-term source of lower-brominated congeners. environment-agency.gov.uk

The specific position of bromine atoms also plays a critical role. For instance, a study on the metabolism of PBDEs in fish demonstrated that only congeners with at least one bromine atom in the meta position were subject to debromination, highlighting a clear structural requirement for that particular biotransformation pathway. nih.gov Quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with activity, have further shown that molecular properties like the electrostatic index can be used to predict the toxicological potential of different PBDE congeners. researchgate.net

Isomer-Specific Differences in Environmental Behavior and Degradation Patterns within the Dibromodiphenyl Ether Group

Within the dibromodiphenyl ether homolog group, there are 12 distinct isomers, including 3,4-dibromodiphenyl ether. inchem.org While detailed environmental data for each specific isomer is often limited, established principles of environmental chemistry allow for predictions of their differential behavior. The precise arrangement of the two bromine atoms influences the molecule's symmetry, polarity, and steric profile, which affects its physical and chemical properties.

These structural differences lead to variations in vapor pressure, aqueous solubility, and the octanol-water partition coefficient (Kow) among the 12 isomers. nih.gov Consequently, each isomer will partition differently between air, water, soil, and sediment. For example, an isomer with a more symmetric substitution pattern like 4,4'-dibromodiphenyl ether may have different crystalline properties and solubility than an asymmetric isomer like this compound.

Degradation patterns are also expected to be isomer-specific. Studies on other chemical groups, such as nonylphenols, have shown that isomers with less steric hindrance around the functional groups are degraded more readily by microbes. nih.gov Applying this principle to dibromodiphenyl ethers, it is likely that isomers with bromine atoms at positions that are more accessible to microbial enzymes or photochemical attack will degrade faster. The degradation of 4,4'-dibromodiphenyl ether via anaerobic microbial action and photochemical processes has been documented, and it is expected that this compound would undergo similar degradation, although potentially at a different rate due to its unique bromine substitution pattern. canada.ca The alteration of original congener patterns found in commercial mixtures within environmental samples serves as strong evidence that these isomer-specific transformation processes are actively occurring in the environment. dntb.gov.ua

Cross-Congener Comparisons of Bioaccumulation and Degradation Rates Across PBDE Homologs

Significant differences in bioaccumulation and degradation rates are observed when comparing different PBDE homolog groups (e.g., di-, tri-, tetra-, penta-, hexa-, deca-BDEs).

Bioaccumulation: A consistent finding across numerous studies is that lower-brominated congeners (generally those with three to six bromine atoms) are more bioaccumulative and prone to biomagnification in food webs than the higher-brominated congeners. epa.govnih.gov The most frequently detected PBDEs in biota, including wildlife and humans, are BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154. nih.govresearchgate.net These congeners have a high affinity for lipids and are not easily metabolized and eliminated by many organisms. In contrast, highly brominated congeners like DecaBDE (BDE-209) have very low absorption efficiency and are often eliminated more rapidly, leading to lower bioaccumulation potential. nih.gov Studies on placental transfer also show that lower-brominated congeners pass from mother to fetus more readily than higher-brominated ones. nih.gov

Degradation Rates: The environmental persistence of PBDEs varies significantly with the degree of bromination. While highly stable, higher-brominated congeners can undergo slow debromination to form lower-brominated congeners. nih.govenvironment-agency.gov.uk The half-life of BDE-209 in sediment, for example, is estimated to be greater than 10 years. nih.gov In contrast, many of the lower-brominated congeners that dominate in biological tissues have environmental half-lives estimated to be in the range of 2 to 12 years. nih.gov Biotransformation studies in fish have shown that metabolic rates are generally higher for congeners with fewer than six bromine atoms. nih.gov

| PBDE Congener | Homolog Group | Bioaccumulation Potential | Estimated Half-Life in Humans | Commonly Detected in Biota |

|---|---|---|---|---|

| BDE-47 | Tetra-BDE | High | ~3 years nih.gov | Yes nih.govresearchgate.net |

| BDE-99 | Penta-BDE | High | ~5.4 years nih.gov | Yes nih.govresearchgate.net |

| BDE-153 | Hexa-BDE | High | ~11.7 years nih.gov | Yes nih.govresearchgate.net |

| BDE-183 | Hepta-BDE | Moderate | ~94 days nih.gov | Less Frequently |

| BDE-209 | Deca-BDE | Low | ~15 days nih.gov | Mainly in Sediments/Dust nih.gov |

Differentiation and Co-occurrence of Natural and Anthropogenic PBDE Congeners in the Environment

The overwhelming majority of PBDEs found in the global environment are of anthropogenic origin. epa.gov These compounds have been manufactured and used for decades as additive flame retardants in a wide array of consumer and industrial products. They were typically produced as three main commercial mixtures: canada.ca

PentaBDE: A mixture composed primarily of tetra-, penta-, and hexa-BDE congeners, notably BDE-47 and BDE-99.

OctaBDE: A mixture of hepta-, octa-, and hexa-BDE congeners.

DecaBDE: A formulation consisting almost entirely of the BDE-209 congener.

The presence of this complex suite of congeners, particularly those that are major components of the commercial mixtures, in environmental samples is a definitive marker of human-caused contamination. researchgate.netnih.gov this compound is not typically identified as a major component of these technical mixtures, suggesting its presence in the environment may result from its use in other applications, as a minor impurity, or as a degradation product of more highly brominated congeners.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3,4-Dibromodiphenyl ether in environmental samples?

- Answer : EPA Method 1614 is the gold standard for analyzing PBDEs, including this compound, in environmental matrices. This method employs gas chromatography coupled with mass spectrometry (GC-MS) using isotope dilution for precision. Calibration requires certified reference materials (e.g., 50 μg/mL in isooctane) to ensure accuracy . Recent advancements in high-resolution MS (HRMS) improve isomer specificity, addressing challenges in distinguishing co-eluting congeners .

Q. How should researchers prepare environmental samples for this compound analysis?

- Answer : Sample preparation involves extraction via accelerated solvent extraction (ASE) or solid-phase extraction (SPE), followed by cleanup using multi-layer silica/alumina columns to remove lipids and interfering compounds. Matrix spikes (e.g., ²¹³C-labeled analogs) are critical for correcting recovery rates, particularly in lipid-rich biological samples .

Q. What are the key physical-chemical properties of this compound influencing its environmental fate?

- Answer : Key properties include a log Kow of ~6.2 (indicating high lipid affinity), low water solubility (0.1–1 μg/L), and a vapor pressure of 1.2 × 10⁻⁴ Pa. These properties drive its persistence in sediments and bioaccumulation in aquatic organisms. Its half-life in aerobic soils ranges from 150–300 days, depending on microbial activity .

Advanced Research Questions

Q. What experimental approaches are used to study the debromination pathways of this compound in environmental matrices?

- Answer : Reductive debromination by nanoscale zerovalent iron (nZVI) is a key method. Kinetic studies show this compound degrades into mono-BDEs and diphenyl ether via sequential bromine loss. GC-MS with time-series sampling tracks intermediates, revealing meta-bromine removal as the rate-limiting step. Surface-area-normalized rate constants (kSA) quantify reactivity .

Q. How can researchers address discrepancies in congener-specific data for this compound across studies?

- Answer : Discrepancies often arise from co-elution with isomers (e.g., BDE-12 and BDE-5). Solutions include:

- Using orthogonal chromatography (e.g., GC×GC-MS) for separation.

- Validating methods with isomer-specific reference standards (e.g., AccuStandard BDE-12) .

- Applying principal component analysis (PCA) to congener profiles to identify source-specific patterns .

Q. What in vitro models are appropriate for assessing the thyroid-disrupting effects of this compound?

- Answer : Rat hepatocyte assays (e.g., HepG2 cells) are used to study thyroxine (T4) displacement from transthyretin. Dose-response curves (0.1–100 μM) reveal EC₅₀ values, while receptor-binding assays (TRβ/TRα) quantify competitive inhibition. Parallel metabolomic profiling identifies oxidative stress biomarkers .

Q. How does the bromine substitution pattern influence the environmental persistence of this compound compared to other PBDE congeners?

- Answer : Meta- and para-bromine positions (as in this compound) reduce susceptibility to photolytic degradation compared to ortho-substituted congeners. Bioaccumulation factors (BAFs) in fish are ~10,000–50,000 L/kg, higher than tetra-BDEs but lower than penta-BDEs due to moderate Kow values .

Methodological Best Practices

Q. What quality control measures are critical for ensuring accuracy in this compound quantification?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.